(1R,2R)-2-((4-Fluoro-3-methoxyphenyl)amino)cyclopentan-1-ol
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Overview
Description
(1R,2R)-2-((4-Fluoro-3-methoxyphenyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentanol core substituted with a fluoro-methoxyphenylamino group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((4-Fluoro-3-methoxyphenyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 4-fluoro-3-methoxyaniline.
Formation of Intermediate: The cyclopentanone undergoes a reduction reaction to form cyclopentanol.
Substitution Reaction: The cyclopentanol is then reacted with 4-fluoro-3-methoxyaniline under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-((4-Fluoro-3-methoxyphenyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of substituted cyclopentanol compounds.
Scientific Research Applications
Medicinal Chemistry: As a chiral compound, it may be used in the development of pharmaceuticals with specific biological activities.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound may be used in studies to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of (1R,2R)-2-((4-Fluoro-3-methoxyphenyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets. The fluoro and methoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-((4-Fluorophenyl)amino)cyclopentan-1-ol
- (1R,2R)-2-((3-Methoxyphenyl)amino)cyclopentan-1-ol
- (1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol
Uniqueness
The presence of both fluoro and methoxy groups in (1R,2R)-2-((4-Fluoro-3-methoxyphenyl)amino)cyclopentan-1-ol may impart unique chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C12H16FNO2 |
---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
(1R,2R)-2-(4-fluoro-3-methoxyanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16FNO2/c1-16-12-7-8(5-6-9(12)13)14-10-3-2-4-11(10)15/h5-7,10-11,14-15H,2-4H2,1H3/t10-,11-/m1/s1 |
InChI Key |
PUYAQHWNQNWOTD-GHMZBOCLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)N[C@@H]2CCC[C@H]2O)F |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CCCC2O)F |
Origin of Product |
United States |
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